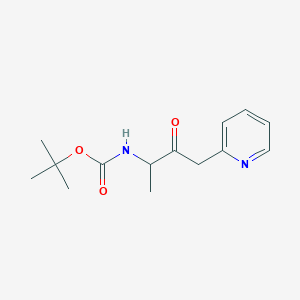
Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method includes the use of tert-butyl carbamate and a pyridine-based ketone in the presence of a suitable catalyst and solvent. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate is explored for its potential therapeutic applications. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyridine ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another pyridine-based compound with different substituents on the pyridine ring.
Uniqueness: tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate is unique due to its combination of a tert-butyl carbamate group and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler or differently substituted compounds .
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-(3-oxo-4-pyridin-2-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(16-13(18)19-14(2,3)4)12(17)9-11-7-5-6-8-15-11/h5-8,10H,9H2,1-4H3,(H,16,18) |
Clave InChI |
AAHHPTTZZSIERI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)

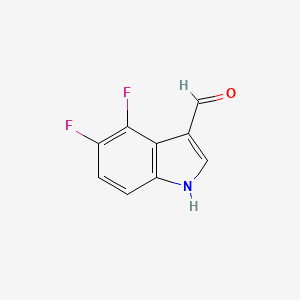
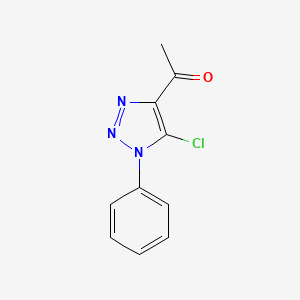
![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
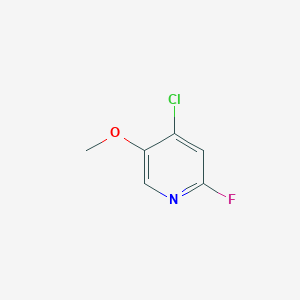
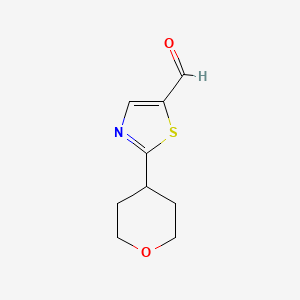
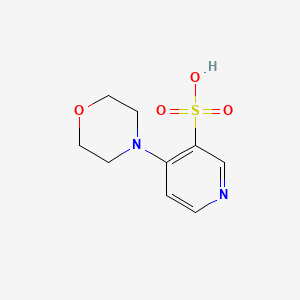
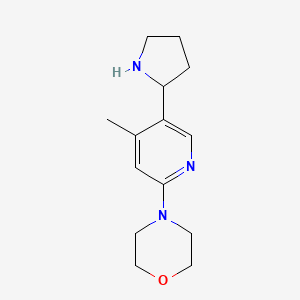
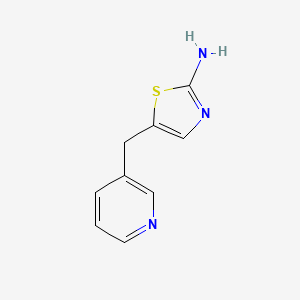
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)

![2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)
